molecular formula C21H19N3S2 B13379742 benzyl N-(anilinocarbothioyl)-N'-phenylimidothiocarbamate CAS No. 67344-86-9

benzyl N-(anilinocarbothioyl)-N'-phenylimidothiocarbamate

Cat. No.: B13379742
CAS No.: 67344-86-9
M. Wt: 377.5 g/mol
InChI Key: SAWCDQJOCBWGGR-UHFFFAOYSA-N
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Description

Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate is an organic compound that belongs to the class of thiocarbamates This compound is characterized by the presence of both benzyl and phenyl groups attached to a thiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate typically involves the reaction of benzyl isothiocyanate with aniline and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbamate moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(phenylcarbamothioyl)-N’-phenylimidothiocarbamate
  • Phenyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate
  • Benzyl N-(anilinocarbothioyl)-N’-methylimidothiocarbamate

Uniqueness

Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

67344-86-9

Molecular Formula

C21H19N3S2

Molecular Weight

377.5 g/mol

IUPAC Name

benzyl N-phenyl-N'-(phenylcarbamothioyl)carbamimidothioate

InChI

InChI=1S/C21H19N3S2/c25-20(22-18-12-6-2-7-13-18)24-21(23-19-14-8-3-9-15-19)26-16-17-10-4-1-5-11-17/h1-15H,16H2,(H2,22,23,24,25)

InChI Key

SAWCDQJOCBWGGR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=N\C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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